N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide -

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide

Catalog Number: EVT-5132744
CAS Number:
Molecular Formula: C22H14FN3O5
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxy-phenyl)methylidene]benzohydrazide (6P)

  • Compound Description: This compound is a lipophilic derivative of thalidomide synthesized to enhance its characteristics and efficacy. Studies have shown 6P to possess immunomodulatory and anti-inflammatory effects. []
  • Relevance: Similar to the target compound "N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide", 6P contains a phthalimide group. Both compounds belong to the class of N-arylphthalimides. [, ]

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It potentiates mGluR5 responses by acting at a site distinct from the MPEP binding site. [, , , , , , ]
  • Relevance: CPPHA shares the core phthalimide structure with the target compound "N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide", indicating they belong to the same chemical class. [, ]

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

  • Relevance: Both NCFP and the target compound "N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide" share the phthalimide structural motif, making them structurally related. []

(S)-N-[2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast)

  • Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor currently in clinical trials. It was developed from optimization of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors. [, ]
  • Relevance: Apremilast and the target compound "N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide" both possess the 1,3-dioxo-1,3-dihydro-2H-isoindol subunit within their structures, showcasing their structural similarity within the broader class of phthalimide derivatives. []

3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid

  • Compound Description: This compound served as a starting point for the development of apremilast, a potent PDE4 and TNF-alpha inhibitor. []
  • Relevance: Sharing the 1,3-dioxo-1,3-dihydroisoindol-2-yl subunit with the target compound "N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide", this compound highlights the structural relevance of phthalimide derivatives in medicinal chemistry research, particularly in the context of anti-inflammatory drug design. []

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives (6a-6g)

  • Compound Description: These compounds, alongside N-[(4-hydroxy-phenylcarbamoyl)-methyl]-phthalamic acid derivatives (10a-10g), represent potential analgesic and antipyretic agents. They were synthesized through environmentally friendly approaches involving reactions with potassium phthalimide or phthalic anhydride. [, ]
  • Relevance: Both 6a-6g and the target compound "N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide" are part of the N-substituted phthalimide family, indicating a shared structural motif and potential for similar biological activities. []

N-[(4-hydroxy-phenylcarbamoyl)-methyl]-phthalamic acid derivatives (10a-10g)

  • Compound Description: This series of compounds, derived from the hydrolysis of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives (6a-6g), exhibit potential as analgesic and antipyretic agents. [, ]
  • Relevance: Although 10a-10g undergoes a structural change compared to the target compound "N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide" with the opening of the phthalimide ring, their shared synthetic origin and potential for similar therapeutic applications establish a connection between them. []
  • Compound Description: This series of compounds, incorporating a bromophthalimide moiety, was synthesized and evaluated for anticonvulsant activity in the maximal electroshock seizure (MES) test. []
  • Relevance: The presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group in both 3a-l and the target compound "N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide" emphasizes the significance of the phthalimide scaffold in the context of developing drugs for neurological disorders. []

3-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs (4a-o)

  • Compound Description: These analogs were designed and synthesized as potential inhibitors of HIV-1 reverse transcriptase. They feature a propanamide linker connecting the phthalimide group to a substituted phenyl ring. [, ]
  • Relevance: The structural similarity between 4a-o and the target compound "N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide", particularly the presence of a phthalimide group and an amide linkage, suggests they might share similar chemical properties or biological activities. []

Properties

Product Name

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-N-[(2-fluorophenyl)methyl]-3-nitrobenzamide

Molecular Formula

C22H14FN3O5

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C22H14FN3O5/c23-19-11-4-1-6-15(19)13-24(20(27)14-7-5-8-16(12-14)26(30)31)25-21(28)17-9-2-3-10-18(17)22(25)29/h1-12H,13H2

InChI Key

HCZZWVMQPZFMRX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.